5alpha-Hydroxycostic acid

Descripción general

Descripción

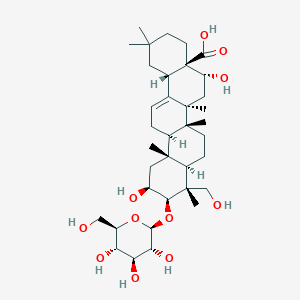

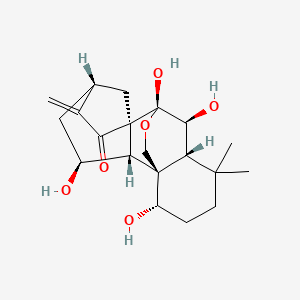

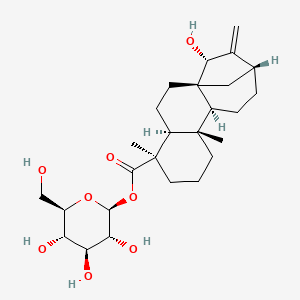

5alpha-Hydroxycostic acid is a eudemane sesquiterpene that is isolated from the natural plant, Laggera alata . It possesses anti-angiogenic ability by interfering with the VEGF- and Ang2-related pathways .

Molecular Structure Analysis

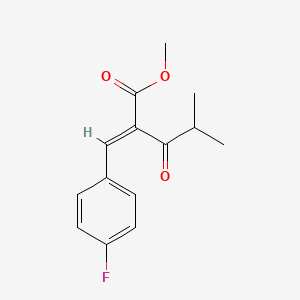

The 5alpha-Hydroxycostic acid molecule contains a total of 41 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .Chemical Reactions Analysis

5alpha-Hydroxycostic acid can inhibit abnormal cell proliferation, migration, and angiogenesis . It enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .Physical And Chemical Properties Analysis

5alpha-Hydroxycostic acid is a white crystalline or crystalline powder. It is almost insoluble in water at room temperature, slightly soluble in ethanol, acetone, and dichloromethane .Aplicaciones Científicas De Investigación

Biomass Conversion and Biofuel Production

5alpha-Hydroxycostic acid has potential applications in biomass conversion, specifically in the production of valuable chemicals and fuels from biomass. This application is highlighted by the research on 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical, where strategies for enhancing its yield and selectivity are investigated (Saha & Abu‐Omar, 2014). Additionally, studies have demonstrated green processes for HMF production using deep eutectic solvents, showcasing an environmentally friendly approach to chemical synthesis from biomass (Zuo et al., 2017).

Cancer Research and Treatment

In the field of cancer research, 5alpha-Hydroxycostic acid plays a role as it is a derivative of steroidal compounds. New alkylaminooxysterols, synthesized through aminolysis of epoxysterols, have shown promising activities in controlling growth, differentiation, and death of tumor cell lines. These compounds represent potential leads for cancer treatment (de Medina et al., 2009).

Biodegradable Materials and Polymers

Research into polyhydroxyalkanoates (PHA), biodegradable polymers with medical applications, has shown that 5alpha-Hydroxycostic acid derivatives can contribute to the development of functional PHAs. An engineered Halomonas bluephagenesis strain has been used to produce PHA copolymers with enhanced properties, indicating the potential of these compounds in creating sustainable materials (Yu et al., 2020).

Neurological Disorders and Brain Research

In neurological research, 5alpha-Hydroxycostic acid derivatives have been explored for their potential role in modulating neurotransmitter systems. Studies indicate that neurosteroids like ALLO, derived from 5alpha-reduced progesterone, influence GABAergic systems and may impact conditions such as epilepsy and mood disorders (Matsumoto et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQIFFFWXPAQCB-BPLDGKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Hydroxycostic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.